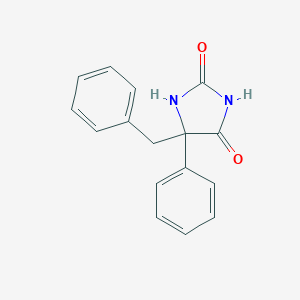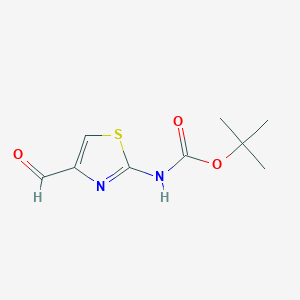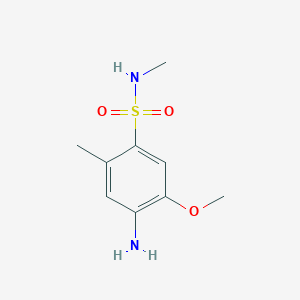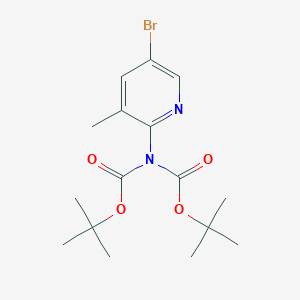![molecular formula C10H16N2 B112742 N-[2-(aminomethyl)benzyl]-N,N-dimethylamine CAS No. 53369-77-0](/img/structure/B112742.png)
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . The compound is also known by its CAS number: 53369-77-0 .
Molecular Structure Analysis
The InChI code for “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is 1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 . The compound’s structure includes a benzene ring attached to an aminomethyl group and a dimethylamino group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 164.131348519 g/mol .Applications De Recherche Scientifique
1. Protection of Benzylamines with Carbon Dioxide
- Application Summary: This research focuses on the protection of benzylamines with carbon dioxide. The reversible reactions of CO2 with amines could provide a possible vehicle for realizing this strategy .
- Methods of Application: The products of reaction of benzylamines with CO2 were studied in a variety of solvents with and without the presence of basic additives .
- Results: The competitive intramolecular acylation of 4-(aminomethyl)-benzyl alcohol with isopropenyl acetate, producing exclusively O-acylation, demonstrated the effective protection of benzylamine as carbamate and bicarbamate amidinium species .
2. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Application Summary: This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
- Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results: A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
3. Antibacterial and Antibiofilm Agents
- Application Summary: This research focuses on the preparation of cationic peptidomimetic Gly-POX, via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers .
- Methods of Application: The preparation involves the use of trifluoromethanesulfonyl anhydride (MeOTf) as the initiator .
- Results: The prepared cationic peptidomimetic Gly-POX effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .
4. Aliphatic Building Blocks
- Application Summary: This research reframes primary alkyl amines as aliphatic building blocks. While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry .
- Methods of Application: The study focuses on the field of aliphatic deamination chemistry, comparing cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms with oxidative deamination and other transition metal catalyzed reactions .
- Results: The research demonstrates that primary aliphatic amines can be harnessed as valuable C (sp3) synthons .
5. Synthesis of Tertiary Amines
- Application Summary: The conversion of primary amines to tertiary amines was investigated with N-benzyl 2,4,6-triphenylpyridinium perchlorate .
- Methods of Application: The reaction was carried out with piperidine and morpholine under reflux conditions .
- Results: The product amine was obtained in 85% and 92% yield respectively .
6. Chemical Supplier
- Application Summary: “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is supplied by chemical companies for use in various scientific research and industrial applications .
- Methods of Application: The chemical is used as received from the supplier .
- Results: The availability of this chemical from suppliers facilitates its use in a wide range of applications .
4. Aliphatic Building Blocks
- Application Summary: This research reframes primary alkyl amines as aliphatic building blocks. While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry .
- Methods of Application: The study focuses on the field of aliphatic deamination chemistry, comparing cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms with oxidative deamination and other transition metal catalyzed reactions .
- Results: The research demonstrates that primary aliphatic amines can be harnessed as valuable C (sp3) synthons .
5. Synthesis of Tertiary Amines
- Application Summary: The conversion of primary amines to tertiary amines was investigated with N-benzyl 2,4,6-triphenylpyridinium perchlorate .
- Methods of Application: The reaction was carried out with piperidine and morpholine under reflux conditions .
- Results: The product amine was obtained in 85% and 92% yield respectively .
6. Chemical Supplier
- Application Summary: “N-[2-(aminomethyl)benzyl]-N,N-dimethylamine” is supplied by chemical companies for use in various scientific research and industrial applications .
- Methods of Application: The chemical is used as received from the supplier .
- Results: The availability of this chemical from suppliers facilitates its use in a wide range of applications .
Safety And Hazards
Propriétés
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUSEDCZUTRDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407153 |
Source


|
| Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
CAS RN |
53369-77-0 |
Source


|
| Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

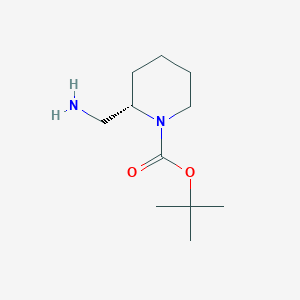
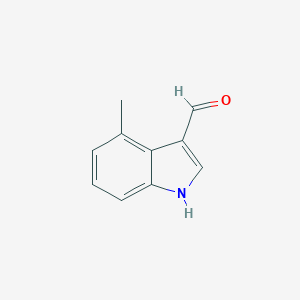
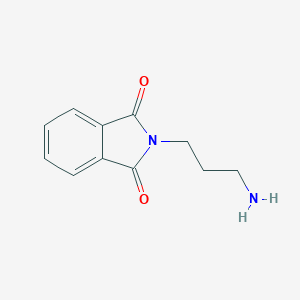
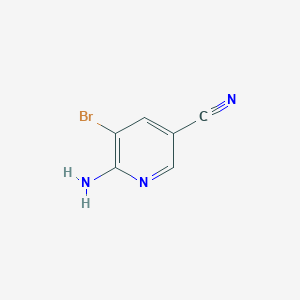
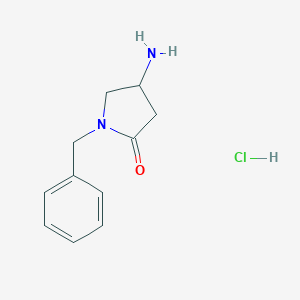
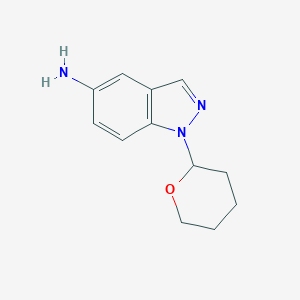
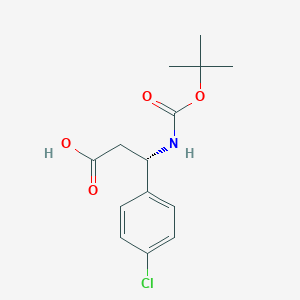
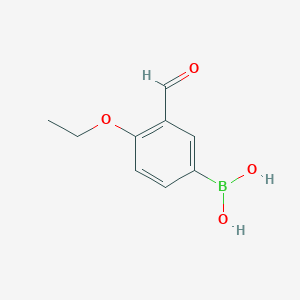
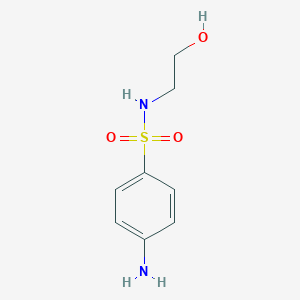
![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)
